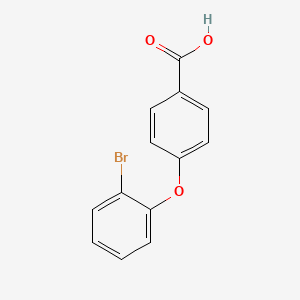

1-(Trifluoroacetyl)-4-piperidinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trifluoroacetyl compounds are a class of organic compounds that contain a trifluoroacetyl group (-CO-CF3). They are often used as intermediates in organic synthesis due to their reactivity .

Molecular Structure Analysis

The molecular structure of a trifluoroacetyl compound can be determined using various analytical techniques such as X-ray diffraction . The presence of the trifluoroacetyl group can significantly influence the physical and chemical properties of the compound .Chemical Reactions Analysis

Trifluoroacetyl compounds can participate in a variety of chemical reactions. For example, they can act as electrophiles in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a trifluoroacetyl compound can be influenced by the presence of the trifluoroacetyl group. For example, trifluoroacetyl compounds often have high electronegativity and can exhibit unique reactivity .Scientific Research Applications

Chemodosimetric Sensing

1-(Trifluoroacetyl)-4-piperidinol derivatives have been synthesized and utilized in chemodosimetric sensing, demonstrating selectivity and sensitivity towards specific analytes. For instance, a naphthalimide trifluoroacetyl acetonate derivative has shown remarkable performance as a hydrazine-selective chemodosimetric sensor. This compound reacts selectively with hydrazine to offer distinct fluorescence and color changes, with a detection limit surpassing EPA standards for hydrazine, showcasing its potential in environmental monitoring and safety applications (Lee, Yoon, Kim, & Sessler, 2013).

Synthetic Chemistry

In synthetic chemistry, 1-(Trifluoroacetyl)-4-piperidinol and its derivatives serve as pivotal intermediates for crafting complex molecular architectures. For example, they have been applied in the synthesis of spiro compounds and substituted piperidines, illustrating the versatility of this compound in enabling the construction of molecules with potential therapeutic applications (Ren, 2009). Furthermore, such intermediates are instrumental in developing novel synthetic routes for trifluoromethylated quinolinones, indicating their role in expanding the toolbox for medicinal chemistry and drug design (Leroux, Lefebvre, & Schlosser, 2006).

Catalysis and Material Science

The compound has also found applications in catalysis and material science, with studies exploring its utility in the development of novel electrolytes for aluminum ion batteries. A chloroaluminate ionic liquid analogue based on 1-(Trifluoroacetyl)-4-piperidinol demonstrated promising conductivities and stability at low temperatures, opening new avenues for energy storage technologies (Elterman et al., 2019).

Advanced Molecular Structures

The exploration of 1-(Trifluoroacetyl)-4-piperidinol derivatives extends to the synthesis of complex molecular structures such as highly functionalized piperidine derivatives. These endeavors underscore the compound's significance in generating molecules with intricate functionalities, which could have implications for pharmaceuticals and organic materials (Shaterian & Azizi, 2013).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2,2,2-trifluoro-1-(4-hydroxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2/c8-7(9,10)6(13)11-3-1-5(12)2-4-11/h5,12H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDQXDGUSKGKAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579208 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(4-hydroxypiperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Trifluoroacetyl)-4-piperidinol | |

CAS RN |

93343-02-3 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(4-hydroxypiperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1317103.png)

![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1317114.png)

![4-{[(3,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1317120.png)